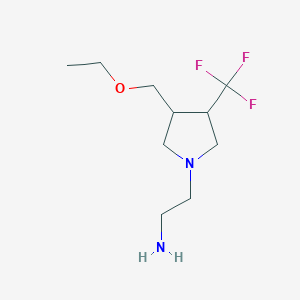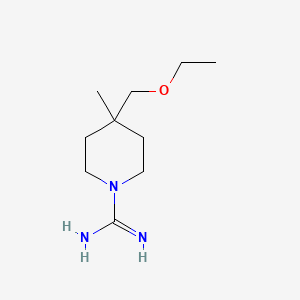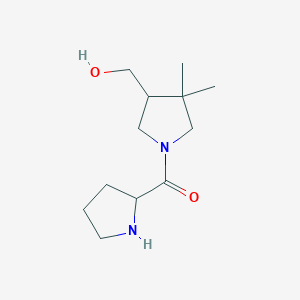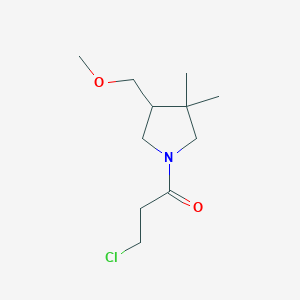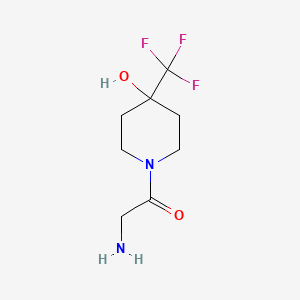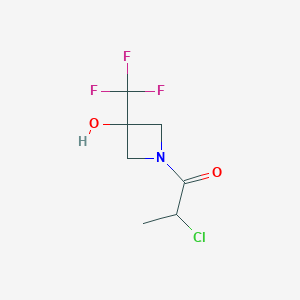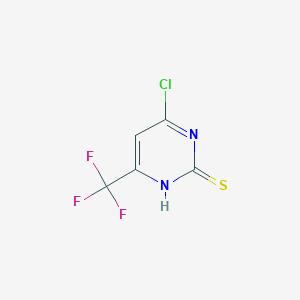
4-Chloro-6-(trifluoromethyl)pyrimidine-2-thiol
Overview
Description
4-Chloro-6-(trifluoromethyl)pyrimidine-2-thiol is a heteroaromatic thioamide . It has a CAS Number of 1379310-59-4 and a molecular weight of 214.6 . The IUPAC name for this compound is 4-chloro-6-(trifluoromethyl)-2-pyrimidinyl hydrosulfide .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been reported . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring substituted with a chlorine atom at the 4th position and a trifluoromethyl group at the 6th position . The 2nd position of the ring is substituted with a thiol group .Scientific Research Applications
Photocatalytic and Electrocatalytic Hydrogen Production
4-Chloro-6-(trifluoromethyl)pyrimidine-2-thiol derivatives have been utilized in the synthesis of nickel(II) thiolate complexes that act as catalysts for both photocatalytic and electrocatalytic hydrogen production from aqueous solutions. These complexes, when coupled with appropriate photosensitizers and electron donors, exhibit significant activity for light-driven hydrogen generation, demonstrating the potential of this compound derivatives in sustainable energy applications (Han et al., 2013).
Nonlinear Optical Materials
Studies on derivatives of this compound have highlighted their promising applications in the field of nonlinear optics (NLO). These derivatives exhibit considerable nonlinear optical properties, making them suitable for optoelectronic applications. Computational and experimental analyses have shown that these compounds possess significant NLO activity, which is essential for developing advanced optical materials (Hussain et al., 2020).
Synthesis of Trifluoromethylated Analogues
Research into the synthesis of trifluoromethylated analogues of 4,5-dihydroorotic acid using 4-(trifluoromethyl)pyrimidin-2(1H)-ones demonstrates the chemical versatility of this compound derivatives. These studies have led to the development of new compounds with potential applications in medicinal chemistry and drug development (Sukach et al., 2015).
Fluorous Synthesis of Disubstituted Pyrimidines
The fluorous synthesis approach has been applied to this compound derivatives, leading to the efficient production of disubstituted pyrimidines. This method utilizes a phase tag for purification, illustrating an innovative strategy for the synthesis of complex molecules with potential pharmaceutical applications (Zhang, 2003).
Charge Transfer Materials
This compound derivatives have been investigated for their potential as efficient charge transfer materials. Quantum chemical studies suggest that these derivatives could serve as superior or comparable materials for electron or hole transfer in organic electronic devices, further underlining their significance in materials science (Irfan, 2014).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives can interact with various biological targets, including enzymes and receptors, which play crucial roles in numerous biochemical processes .
Mode of Action
Pyrimidine derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
It’s known that pyrimidine derivatives can influence several biochemical pathways, leading to downstream effects on cellular processes .
Pharmacokinetics
These properties significantly impact the bioavailability of a compound, determining how much of the compound reaches its target sites in the body .
Result of Action
It’s known that pyrimidine derivatives can have various effects at the molecular and cellular levels, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-6-(trifluoromethyl)pyrimidine-2-thiol. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Biochemical Analysis
Biochemical Properties
4-Chloro-6-(trifluoromethyl)pyrimidine-2-thiol plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form stable monolayers on surfaces such as gold (Au) (111), which can be utilized in surface chemistry and biosensor applications . Additionally, it has been reported to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of enzymes involved in cellular metabolism, leading to changes in metabolic flux and metabolite levels . Furthermore, its impact on gene expression can result in altered cellular responses and functions, which may be beneficial or detrimental depending on the context.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific target and context . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound can form stable monolayers on surfaces, which can be maintained for extended periods under controlled conditions . Its stability may be affected by factors such as temperature, pH, and the presence of other reactive species. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to significant changes in cellular behavior and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects by modulating enzyme activity and metabolic pathways . At higher doses, it can induce toxic or adverse effects, such as enzyme inhibition, oxidative stress, and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular function and metabolism becomes more pronounced at specific concentration levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels and overall metabolic balance . Additionally, it may interact with cofactors such as NADH or FADH2, affecting their availability and utilization in metabolic reactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in particular cellular compartments . The compound’s distribution can be influenced by factors such as its chemical properties, the presence of binding proteins, and the cellular environment.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall impact on cellular processes.
properties
IUPAC Name |
4-chloro-6-(trifluoromethyl)-1H-pyrimidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF3N2S/c6-3-1-2(5(7,8)9)10-4(12)11-3/h1H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOHMWJLZHRSJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)N=C1Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





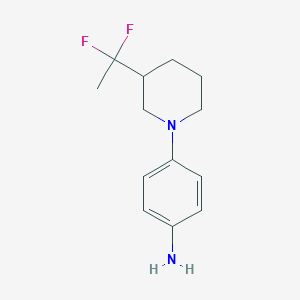
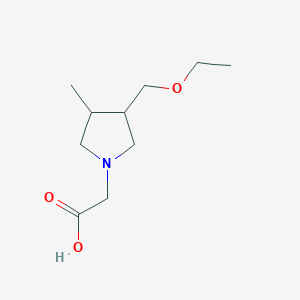
![2-(6-Chloropyrimidin-4-yl)-4,4-difluorooctahydrocyclopenta[c]pyrrole](/img/structure/B1492833.png)
